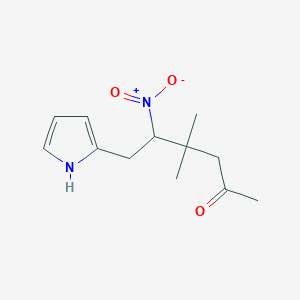![molecular formula C34H38N6O5 B15165373 L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide CAS No. 596110-77-9](/img/structure/B15165373.png)
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is a complex organic compound that features a combination of amino acids and heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and an indole moiety. These features make it a subject of interest for researchers exploring new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide typically involves multiple steps, starting from readily available amino acid precursors. The process often includes:
Peptide Bond Formation: This step involves the coupling of amino acids using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form peptide bonds under mild conditions.
Protection and Deprotection: Protecting groups like Boc or Fmoc are used to protect reactive functional groups during the synthesis. These groups are later removed under specific conditions (e.g., acidic or basic environments).
Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving intramolecular nucleophilic substitution or cycloaddition reactions.
Final Coupling: The final step involves coupling the indole moiety with the peptide chain, typically using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, large-scale reactors for cyclization, and advanced purification techniques such as HPLC.
化学反应分析
Types of Reactions
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the peptide bonds or the indole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
科学研究应用
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly those involved in signal transduction pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
相似化合物的比较
Similar Compounds
L-Tyrosine: An amino acid that serves as a precursor for the synthesis of various bioactive compounds.
Indole-3-acetic acid: A plant hormone that shares the indole moiety with the compound.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, used in medicinal chemistry for their biological activity.
Uniqueness
L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide is unique due to its combination of multiple bioactive moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
596110-77-9 |
|---|---|
分子式 |
C34H38N6O5 |
分子量 |
610.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-[(3R)-3-(pyrrolidine-1-carbonyl)indol-3-yl]propan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(18-23-12-14-24(41)15-13-23)31(43)39-29(32(44)38-28(30(36)42)19-22-8-2-1-3-9-22)20-34(33(45)40-16-6-7-17-40)21-37-27-11-5-4-10-25(27)34/h1-5,8-15,21,26,28-29,41H,6-7,16-20,35H2,(H2,36,42)(H,38,44)(H,39,43)/t26-,28-,29-,34-/m0/s1 |
InChI 键 |
STXLNENQXJFBGU-XSNIZLJESA-N |
手性 SMILES |
C1CCN(C1)C(=O)[C@]2(C=NC3=CC=CC=C32)C[C@@H](C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
C1CCN(C1)C(=O)C2(C=NC3=CC=CC=C32)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
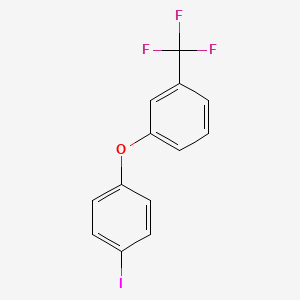
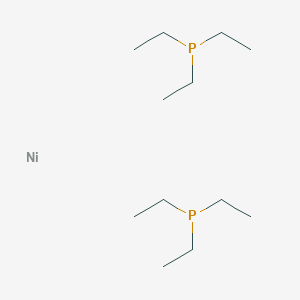
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)
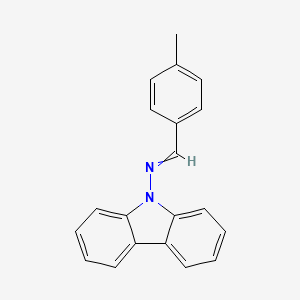
![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
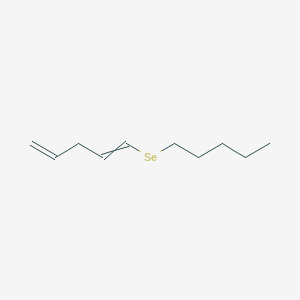
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
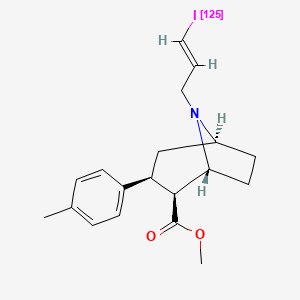
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
